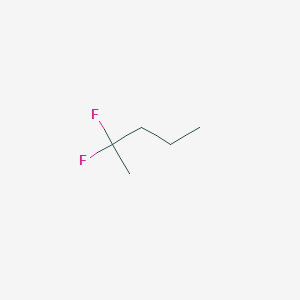
2,2-Difluoropentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoropentane is an organic compound with the molecular formula C5H10F2 It is a derivative of pentane, where two hydrogen atoms on the second carbon atom are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentane typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of 2-pentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. These methods often utilize fluorine gas or other fluorinating agents in a continuous flow reactor to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2,2-Difluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of pentane or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various fluorinated and non-fluorinated derivatives.
Oxidation Reactions: Products include fluorinated alcohols and ketones.
Reduction Reactions: Products include pentane and other reduced hydrocarbons.
科学的研究の応用
2,2-Difluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the design of fluorinated drugs with improved metabolic stability.
Industry: this compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoropentane depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the presence of fluorine can affect the compound’s interaction with enzymes and receptors, potentially leading to altered metabolic pathways and biological effects.
類似化合物との比較
Similar Compounds
2-Fluoropentane: A compound with a single fluorine atom on the second carbon.
3,3-Difluoropentane: A compound with two fluorine atoms on the third carbon.
2,2-Difluorobutane: A compound with two fluorine atoms on the second carbon of a butane chain.
Uniqueness of 2,2-Difluoropentane
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and physical properties
特性
CAS番号 |
371-65-3 |
|---|---|
分子式 |
C5H10F2 |
分子量 |
108.13 g/mol |
IUPAC名 |
2,2-difluoropentane |
InChI |
InChI=1S/C5H10F2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChIキー |
QSWGSLWFQDIXSH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















